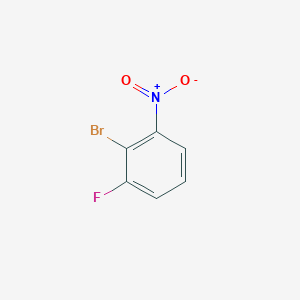

2-Bromo-3-fluoronitrobenzene

説明

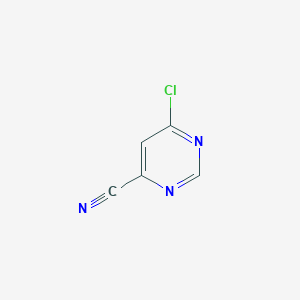

Synthesis Analysis

The synthesis of halogenated benzene derivatives is a topic of interest in several papers. For instance, the synthesis of 2-fluoro-2-nitrostyrenes is achieved through a radical nitration-debromination of 2-bromo-2-fluorostyrenes, which suggests that similar methods could potentially be applied to synthesize 2-bromo-3-fluoronitrobenzene . Additionally, the synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of aryl boronic acids indicates that halogenation reactions are a key step in the synthesis of such compounds . These methods could be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of halogenated benzene derivatives can be studied using spectroscopic methods such as FT-IR and FT-Raman, as demonstrated in the investigation of 1-bromo-3-fluorobenzene . These techniques, along with computational methods like DFT calculations, can provide detailed information on the geometry and electronic properties of the molecule, which would be relevant for understanding the structure of this compound.

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives is influenced by the presence of halogen atoms, which can activate the ring towards further substitution reactions. The papers describe various chemical reactions involving bromo-fluoro benzene derivatives, such as the alkylation of protein nucleophiles by bromobenzene oxides and the synthesis of dihydro-thioxoquinazolinones from 1-bromo-2-fluorobenzenes . These studies provide a basis for predicting the reactivity of this compound in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be deduced from their molecular structure and reactivity. For example, the influence of bromine and fluorine on the geometry of benzene and its vibrational modes is discussed , which can affect the compound's boiling point, melting point, and solubility. The electronic properties, such as HOMO and LUMO energies, are also important as they determine the compound's reactivity and stability . These properties are crucial for understanding the behavior of this compound in various applications.

科学的研究の応用

Environmental Contamination and Biodegradation

2-Bromo-3-fluoronitrobenzene, while not specifically studied, relates closely to other halonitroaromatic compounds known for their environmental persistence. Research on similar compounds like 3-chloronitrobenzene and 3-bromonitrobenzene, which have been degraded by specific bacterial strains, highlights the environmental relevance of these compounds. The degradation pathways for these chemicals have been explored, although it is noted that 3-fluoronitrobenzene, a similar compound, is not effectively degraded by these bacteria (Xu et al., 2022).

Photodissociation Studies

Photofragment translational spectroscopy has been applied to compounds like 1-bromo-3-fluorobenzene, offering insights into the effects of halogen substitution on benzene rings. These studies provide fundamental knowledge on the energy distributions and dynamics of molecular fragmentation processes (Gu et al., 2001).

Radiopharmaceutical Research

In radiopharmaceutical science, compounds structurally related to this compound have been synthesized for potential applications. For example, N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) was synthesized for potential use in radiolabeling and imaging applications (Klok et al., 2006).

Electrochemical Applications

Research into the electrochemical aspects of related compounds, such as 4-bromo-2-fluoromethoxybenzene, demonstrates their potential as electrolyte additives in lithium-ion batteries. These additives can enhance battery safety and performance (Zhang, 2014).

Structural and Spectroscopic Analysis

Studies on the vibrational spectra of similar molecules, like 1-bromo-3-fluorobenzene, have been conducted. These investigations provide valuable data on molecular geometries and electronic states, useful in the field of molecular spectroscopy and structural chemistry (Mahadevan et al., 2011).

Safety and Hazards

作用機序

Target of Action

2-Bromo-3-fluoronitrobenzene is primarily used as an intermediate in organic synthesis .

Mode of Action

As an organic compound, this compound can participate in various chemical reactions. For instance, it can be used in copper reduction reactions . The bromine and nitro groups in the compound make it a good electrophile, allowing it to undergo nucleophilic substitution reactions .

Biochemical Pathways

Instead, it is used to synthesize other compounds that may have biological activity .

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its lipophilicity, molecular size, and chemical stability .

Result of Action

As a chemical intermediate, the primary result of the action of this compound is the formation of new organic compounds . The specific effects depend on the nature of the compounds synthesized from it.

特性

IUPAC Name |

2-bromo-1-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIVWQQTOYDXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593216 | |

| Record name | 2-Bromo-1-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59255-94-6 | |

| Record name | 2-Bromo-1-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

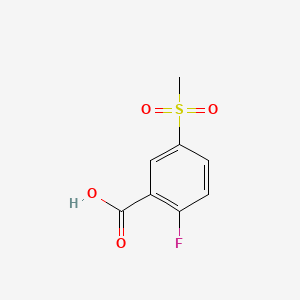

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromobenzo[d]thiazol-5-amine](/img/structure/B1289285.png)

![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1289293.png)